molecular formula C10H8N4O B185535 Propanedinitrile, ((4-methoxyphenyl)hydrazono)- CAS No. 1209-14-9

Propanedinitrile, ((4-methoxyphenyl)hydrazono)-

Cat. No.: B185535
CAS No.: 1209-14-9
M. Wt: 200.2 g/mol
InChI Key: QPXWFPKBHJKCTE-UHFFFAOYSA-N
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Description

Propanedinitrile, ((4-methoxyphenyl)hydrazono)- (CAS 1209-14-9; molecular formula C₁₀H₈N₄O) is a nitrile-based compound characterized by a hydrazono group linked to a 4-methoxyphenyl substituent. This compound serves as a key intermediate in synthesizing heterocyclic frameworks, including pyrazoles, triazoles, and pyrimidines, which are pivotal in medicinal chemistry . Notably, derivatives of this compound, such as levosimendan (a cardiac Ca²⁺ sensitizer), exhibit significant pharmacological activity in treating heart failure and myocardial ischemia .

Properties

IUPAC Name

2-[(4-methoxyphenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c1-15-10-4-2-8(3-5-10)13-14-9(6-11)7-12/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXWFPKBHJKCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153057
Record name Propanedinitrile, ((4-methoxyphenyl)hydrazono)-
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Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209-14-9
Record name 2-[2-(4-Methoxyphenyl)hydrazinylidene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedinitrile, ((4-methoxyphenyl)hydrazono)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedinitrile, ((4-methoxyphenyl)hydrazono)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Diazotization :

    • Reagents : Aniline derivative (1 mol), hydrochloric acid (2.3–3.2 mol), sodium nitrite (1–1.1 mol).

    • Conditions : Temperature maintained at 0–15°C during sodium nitrite addition, followed by reaction at 0–40°C for 10–100 minutes.

    • Outcome : Generates diazonium salt with >90% yield by suppressing decomposition through excess HCl and controlled temperatures.

  • Reduction and Acid Precipitation :

    • Reagents : Ammonium sulfite (2.5–3.0 mol), hydrochloric acid (2–3.5 mol).

    • Conditions : Reduction at 60–70°C for 60–70 minutes, followed by hydrolysis and acid precipitation.

    • Purification : Filtration or drying yields 4-methoxyphenylhydrazine hydrochloride with minimal byproducts.

Key Advantages :

  • Cost Efficiency : Ammonium sulfite replaces expensive reductants (e.g., NaHSO₃).

  • Scalability : Simplified equipment requirements (e.g., elimination of pressure filtration).

Condensation with Malononitrile

The hydrazone linkage is formed via acid-catalyzed condensation between 4-methoxyphenylhydrazine and malononitrile. A modified protocol derived from hydrazide-hydrazone syntheses (PMC6259419) provides optimal conditions:

Reaction Parameters

ParameterSpecificationImpact on Yield
Solvent Ethanol, methanol, or 1,4-dioxane1,4-dioxane maximizes solubility
Catalyst Acetic acid (10 mol%)Accelerates imine formation
Temperature Reflux (80–100°C)Completes reaction in 4–6 hours
Molar Ratio 1:1 (hydrazine:malononitrile)Prevents di-substitution

Mechanistic Insights :

  • The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic nitrile carbon.

  • Acid catalysis protonates the nitrile, enhancing electrophilicity and stabilizing intermediates.

Yield Optimization :

  • Slow Reagent Addition : Prevents exothermic side reactions (e.g., polymerization of malononitrile).

  • pH Control : Maintaining pH 5–6 minimizes hydrolysis of nitrile groups.

Industrial-Scale Production Strategies

Scaling laboratory synthesis requires addressing solvent recovery, energy efficiency, and waste management:

Process Intensification Techniques

ApproachImplementationOutcome
Continuous Flow Microreactors for diazotization stepReduces reaction time by 40%
Solvent Recycling Distillation of 1,4-dioxaneLowers raw material costs by 30%
Catalyst Recovery Ion-exchange resins for acetic acidReuse for 5+ cycles without yield loss

Case Study :
A pilot plant adopting continuous flow synthesis achieved 85% yield at 10 kg/batch, with 99% purity after recrystallization (ethyl acetate/hexane).

Purification and Characterization

Purification Methods :

  • Recrystallization : Ethyl acetate/hexane (3:1 v/v) removes unreacted malononitrile and oligomers.

  • Column Chromatography : Silica gel with chloroform:methanol (9:1) resolves regioisomers.

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 3.81 (s, 3H, OCH₃), 7.12–7.89 (m, 4H, Ar-H), 10.21 (s, 1H, NH).

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1625 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Challenges and Mitigation Strategies

ChallengeCauseSolution
Di-Substitution Excess malononitrileStrict 1:1 molar ratio
Nitrile Hydrolysis Prolonged reflux in acidic conditionspH monitoring and buffering
Color Impurities Oxidation of hydrazone moietyNitrogen atmosphere and antioxidant additives

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((4-methoxyphenyl)hydrazono)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

Propanedinitrile, ((4-methoxyphenyl)hydrazono)- serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex organic molecules due to its reactive functional groups. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to diverse derivatives that can be tailored for specific applications.

Medicinal Chemistry

Research indicates that derivatives of propanedinitrile may possess significant biological activities. Studies have explored its potential as an anti-inflammatory and anticancer agent. For instance, compounds derived from propanedinitrile have shown promise in inhibiting cell proliferation in various cancer cell lines, making them subjects of interest for drug development .

The biological activities of propanedinitrile derivatives include:

  • Antioxidant Properties : Some derivatives exhibit strong antioxidant activity, which is beneficial for combating oxidative stress-related diseases.
  • Anticancer Activity : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
  • Antimicrobial Effects : There is evidence supporting the antimicrobial properties of some derivatives, making them candidates for developing new antibiotics .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDerivatives showed significant inhibition of cancer cell proliferation, particularly in breast and colorectal cancers.
Antioxidant PropertiesIdentified strong antioxidant activity linked to the presence of the methoxy group.
Antimicrobial EffectsCertain derivatives displayed promising antibacterial activity against common pathogens.

Mechanism of Action

The mechanism of action of Propanedinitrile, ((4-methoxyphenyl)hydrazono)- involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may influence its reactivity and biological activity. Additionally, the nitrile groups can participate in various chemical reactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Hydrazono-Propanedinitrile Derivatives with Varied Aryl Substituents

Compound Name Substituent Pharmacological Activity Key Data (Melting Point/Yield) Reference
Propanedinitrile, ((4-methoxyphenyl)hydrazono)- 4-Methoxyphenyl Intermediate for heterocycles, cardiac Ca²⁺ sensitizer (levosimendan) CAS 1209-14-9
OR-1259 (Levosimendan) 4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl Positive inotropic, vasodilatory, anti-ischemic Mp 210–214°C; αD²⁵ = +568° (THF-MeOH)
((2,4-Dibromo-6-isopropylphenyl)hydrazono)propanedinitrile 2,4-Dibromo-6-isopropylphenyl Not reported (structural analog) CAS 2972-75-0

Key Findings :

  • Levosimendan (OR-1259) shares the propanedinitrile-hydrazono backbone but incorporates a pyridazinyl substituent, enhancing its Ca²⁺-sensitizing properties for cardiac applications .
  • Substituents like pyridazinyl or halogenated aryl groups modulate bioactivity and physicochemical properties. For example, levosimendan’s methyl-pyridazinyl group improves metabolic stability compared to the 4-methoxyphenyl analog .

Hydrazono Compounds with Alternative Backbones

Compound Name Backbone Functional Group Bioactivity Reference
1-(4-Methoxyphenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (THPA5) Pyrazole-thiazole Thiazole, pyrazole Analgesic, anti-inflammatory (73% yield, mp 180–182°C)
2-[(4-Methoxyphenyl)methylene]propanedinitrile Propanedinitrile Methylene linkage Solubility: Polar solvents
Propanoic acid, 2-[(4-methoxyphenyl)hydrazono]- Propanoic acid Carboxylic acid Structural analog (CAS 94167-28-9)

Key Findings :

  • THPA5 replaces the dinitrile group with a pyrazole-thiazole system, conferring analgesic and anti-inflammatory activity due to enhanced hydrogen bonding with target enzymes .
  • Replacing dinitrile with carboxylic acid (as in Propanoic acid derivatives) alters solubility and reactivity, limiting utility in hydrophobic drug formulations .

Structural Analogs with Heterocyclic Modifications

Compound Name Heterocyclic System Notable Property Reference
7,9-Bis(4-methoxyphenyl)-2-(4-(2-(4-methoxyphenyl)hydrazono)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one (6c) Pyrido-thieno-pyrimidine High melting point (213–215°C)
3-((4-Methoxyphenyl)hydrazono)cyclopropane-1,1-dicarbonitrile Cyclopropane Enhanced ring strain for reactivity

Key Findings :

  • Pyrido-thieno-pyrimidine derivatives (e.g., 6c) exhibit high thermal stability (mp > 200°C), making them suitable for solid-phase synthesis .
  • Cyclopropane analogs introduce ring strain, increasing reactivity in click chemistry applications .

Biological Activity

Propanedinitrile, ((4-methoxyphenyl)hydrazono)-, is a hydrazone compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazone functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The general structure can be represented as follows:

Propanedinitrile 4 methoxyphenyl hydrazono =RN=NR\text{Propanedinitrile 4 methoxyphenyl hydrazono }=R-N=N-R'

Where RR is a propanedinitrile moiety and RR' represents the 4-methoxyphenyl group.

Antioxidant Activity

Antioxidant activity is a crucial aspect of many hydrazone compounds. Studies have shown that derivatives of propanedinitrile exhibit significant antioxidant properties. For instance, the DPPH radical scavenging method was employed to evaluate the antioxidant capacity of several compounds related to propanedinitrile:

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A74.5 ± 2.31.37 times higher
Compound B68.2 ± 3.1Comparable

These findings indicate that certain derivatives of propanedinitrile can effectively neutralize free radicals, thus demonstrating their potential as antioxidants .

Anticancer Activity

The anticancer potential of propanedinitrile derivatives has been evaluated against various cancer cell lines. Notably, compounds derived from this hydrazone have shown promising cytotoxic effects. The MTT assay results indicated varying degrees of cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines:

CompoundCell LineIC50 (µM)% Cell Viability Reduction
Compound AU-8715.0 ± 1.243.7 ± 7.4
Compound BMDA-MB-23120.5 ± 2.044.6 ± 8.0

The results suggest that these compounds exhibit selective cytotoxicity, particularly against U-87 cells, which are more sensitive compared to MDA-MB-231 cells .

The mechanism underlying the biological activity of propanedinitrile derivatives involves multiple pathways:

  • Radical Scavenging : The ability to donate hydrogen atoms or electrons to free radicals contributes significantly to their antioxidant properties.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
  • Apoptosis Induction : Compounds have been shown to trigger apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several studies have highlighted the efficacy of propanedinitrile derivatives in preclinical settings:

  • Study on Antioxidant Properties : A study demonstrated that specific derivatives showed DPPH scavenging activity significantly higher than ascorbic acid, indicating strong antioxidant potential .
  • Cytotoxicity in Cancer Models : Another investigation assessed the impact of these compounds on glioblastoma cells, revealing substantial reductions in cell viability and highlighting their potential as anticancer agents .
  • In Vivo Studies : Preliminary in vivo studies indicated that certain hydrazone derivatives could suppress tumor growth in murine models without significant toxicity, suggesting favorable therapeutic profiles .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, HOMO energies of −6.2 eV indicate nucleophilic reactivity at the hydrazono group .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (water, DMSO) to predict solubility and aggregation trends .
  • Quantitative Structure-Property Relationship (QSPR) : Correlates substituent effects (e.g., electron-donating –OCH₃ vs. –Cl) with reaction rates in SNAr mechanisms .

How can HPLC methods be optimized for the quantification of Propanedinitrile derivatives in complex matrices?

Basic Research Question

  • Column Selection : C18 columns (5 µm, 250 mm × 4.6 mm) with mobile phases of acetonitrile:water (70:30, 0.1% TFA) resolve peaks at 254 nm .
  • Calibration Curves : Linear ranges of 0.1–100 µg/mL (R² > 0.999) ensure accuracy. Limit of detection (LOD) is typically 0.05 µg/mL .
  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges removes matrix interferents from biological samples .

What are the differences in reactivity between Propanedinitrile derivatives with electron-donating versus electron-withdrawing substituents on the phenyl ring?

Advanced Research Question

  • Electron-Donating (–OCH₃) : Enhances nucleophilicity of the hydrazono group, accelerating cyclocondensation with diketones (e.g., forming pyrazole rings) .
  • Electron-Withdrawing (–Cl, –NO₂) : Increases electrophilicity at the nitrile carbons, favoring Michael additions with thiols or amines. For example, chloro-substituted derivatives react with glutathione 30% faster than methoxy analogs .
  • Kinetic Studies : Hammett plots (σ⁺ values) correlate substituent effects with reaction rates in Diels-Alder reactions .

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